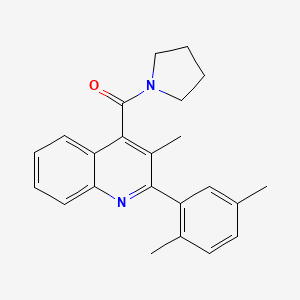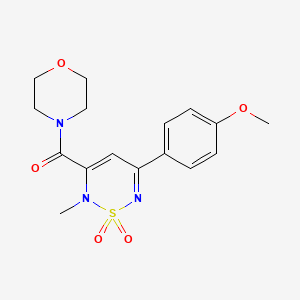
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMQX is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in the central nervous system. In
Mécanisme D'action
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline acts as a competitive antagonist of the AMPA receptor, which means that it binds to the same site as the endogenous ligand (glutamate) and prevents its activation. This compound binds to the receptor with high affinity and specificity, making it an ideal tool for studying the function of the AMPA receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can block the induction of LTP and LTD, which suggests that the AMPA receptor plays a critical role in these processes. In vivo studies have shown that this compound can impair learning and memory in rodents, further supporting the role of the AMPA receptor in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its high affinity and specificity for the AMPA receptor. This makes it an ideal tool for studying the function of the receptor in vitro and in vivo. However, there are also some limitations to using this compound. For example, it is not selective for the AMPA receptor and can also block other types of glutamate receptors. Additionally, this compound has a short half-life in vivo, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline. One area of interest is the development of more selective AMPA receptor antagonists that can be used to study the function of the receptor with greater specificity. Another area of interest is the use of this compound in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy, which are characterized by dysfunction of the AMPA receptor. Finally, future research can explore the potential of this compound in the development of new drugs for addiction treatment, as the AMPA receptor has been implicated in drug-seeking behavior.
Conclusion
In conclusion, this compound is a potent antagonist of the AMPA receptor that has gained significant attention in the scientific community due to its potential applications in research. This compound has been extensively used to study the function of the AMPA receptor in the central nervous system, and has been shown to have a number of biochemical and physiological effects in vitro and in vivo. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research on this compound, including the development of more selective AMPA receptor antagonists and the exploration of its potential in the development of new treatments for neurological disorders and addiction.
Applications De Recherche Scientifique
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively used in scientific research to study the function of the AMPA receptor in the central nervous system. The AMPA receptor is a key player in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. This compound has been used to study the role of the AMPA receptor in long-term potentiation (LTP) and long-term depression (LTD), two processes that are critical for learning and memory.
Propriétés
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-10-11-16(2)19(14-15)22-17(3)21(23(26)25-12-6-7-13-25)18-8-4-5-9-20(18)24-22/h4-5,8-11,14H,6-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWTLNTPYDWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4758768.png)

![6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758788.png)

![8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4758804.png)
![3-[(ethylamino)sulfonyl]-N-isobutyl-4-methoxybenzamide](/img/structure/B4758812.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4758823.png)

![4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4758831.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4758844.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4758862.png)

